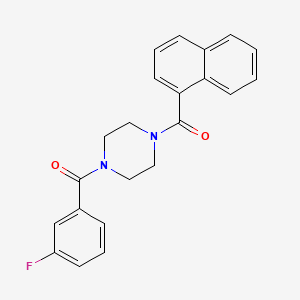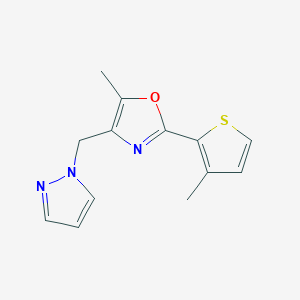![molecular formula C20H21N5O B5349423 N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5349423.png)
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPP-2, is a novel compound that has been synthesized by researchers to investigate its potential as a therapeutic agent. This compound belongs to the class of guanidine derivatives and has shown promise in several scientific research applications.
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its biological effects by binding to a specific site on the surface of cells called the sigma-2 receptor. This receptor is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating the sigma-2 receptor. It also inhibits the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and modulation of cellular signaling pathways. It has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for lab experiments, including its high potency and specificity for the sigma-2 receptor. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has limitations for lab experiments, including its low solubility in water and its limited stability in solution.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, including its interactions with cellular signaling pathways. Additionally, research could focus on developing new analogs of this compound with improved solubility and stability in solution. Overall, this compound has shown promise as a novel compound with potential applications in several scientific research areas.
Métodos De Síntesis
The synthesis of N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 4-(benzyloxy)aniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting intermediate is then treated with guanidine to yield the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied extensively for its potential as a therapeutic agent in several scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been investigated for its ability to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGEWFVOTYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)
![7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B5349346.png)

![5-[(4-{N-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenoxy)methyl]-2-furoic acid](/img/structure/B5349369.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5349373.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5349381.png)
![2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid](/img/structure/B5349391.png)

![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)

![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5349418.png)


![N-{2-[(dimethylamino)sulfonyl]ethyl}quinoxaline-5-carboxamide](/img/structure/B5349434.png)